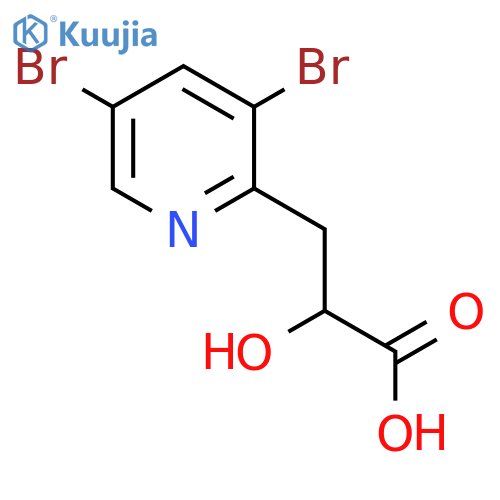Cas no 2172126-44-0 (3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid)
3-(3,5-ジブロモピリジン-2-イル)-2-ヒドロキシプロパン酸は、臭素化ピリジン骨格とヒドロキシ酸基を有する有機化合物です。この化合物は、医農薬中間体や機能性材料の合成において重要な役割を果たします。2つの臭素原子が求電子置換反応の活性サイトとして働き、多様な誘導体合成が可能です。ヒドロキシ基とカルボキシル基の存在により、金属イオンとのキレート形成能や水溶性の調整が可能な点が特徴です。結晶性が良好なため精製が容易で、安定性にも優れています。特に医薬品開発分野では、分子修飾のための多目的なビルディングブロックとして有用性が認められています。

2172126-44-0 structure
商品名:3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid
- 2172126-44-0
- EN300-1452061
-
- インチ: 1S/C8H7Br2NO3/c9-4-1-5(10)6(11-3-4)2-7(12)8(13)14/h1,3,7,12H,2H2,(H,13,14)
- InChIKey: OPNLQKDTCUGRJF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CN=C1CC(C(=O)O)O)Br
計算された属性
- せいみつぶんしりょう: 324.87722g/mol
- どういたいしつりょう: 322.87927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 70.4Ų
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1452061-2500mg |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid |
2172126-44-0 | 2500mg |
$1791.0 | 2023-09-29 | ||
| Enamine | EN300-1452061-50mg |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid |
2172126-44-0 | 50mg |
$768.0 | 2023-09-29 | ||
| Enamine | EN300-1452061-5000mg |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid |
2172126-44-0 | 5000mg |
$2650.0 | 2023-09-29 | ||
| Enamine | EN300-1452061-250mg |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid |
2172126-44-0 | 250mg |
$840.0 | 2023-09-29 | ||
| Enamine | EN300-1452061-500mg |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid |
2172126-44-0 | 500mg |
$877.0 | 2023-09-29 | ||
| Enamine | EN300-1452061-1.0g |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid |
2172126-44-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1452061-1000mg |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid |
2172126-44-0 | 1000mg |
$914.0 | 2023-09-29 | ||
| Enamine | EN300-1452061-10000mg |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid |
2172126-44-0 | 10000mg |
$3929.0 | 2023-09-29 | ||
| Enamine | EN300-1452061-100mg |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid |
2172126-44-0 | 100mg |
$804.0 | 2023-09-29 |
3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid 関連文献
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
2172126-44-0 (3-(3,5-dibromopyridin-2-yl)-2-hydroxypropanoic acid) 関連製品
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 4770-00-7(3-cyano-4-nitroindole)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
